molecular formula C4H3NO2 B117702 Maleimide CAS No. 541-59-3

Maleimide

Cat. No. B117702
M. Wt: 97.07 g/mol
InChI Key: PEEHTFAAVSWFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04144063

Procedure details

One half gram of maleimide/vinyl acetate copolymer (theoretical composition: 52.4% carbon; 4.91% hydrogen; 7.65% nitrogen; 35.0% oxygen) was dissolved in 6 mls. of purified tri-n-butylamine and the solution heated at 170° C. for 8 hours under nitrogen. The tri-n-butylamine was stripped off under vacuum and the remaining blue-gray solid was extracted with hexane and dried. The product is soluble in formamide, dimethyl sulfoxide, or hot γ-butyrolactone, and is partially soluble in pyridine. The color of the blue-gray solid is bleached to a light pink when treated with aqueous hydrochloric acid. Aqueous sodium hydroxide restores the color. Elemental analysis of the blue-gray solid showed 55.88% carbon; 5.43% hydrogen; 10.04% nitrogen and 28.65% oxygen by difference. The theoretical elemental composition of the product resulting from the complete removal of acetic acid from a 1/1 copolymer of maleimide and vinyl acetate is 58.50% carbon; 4.06% hydrogen; 11.40% nitrogen and 26.04% oxygen. Comparison of the carbonyl stretching at 1770 cm-1 in the infrared spectra of the maleimide/vinyl acetate copolymer and the blue-gray product obtained from treatment with tri-n-butylamine indicates that the maleimide ring remains intact. The large decrease in the intensity of the --C--O-- stretching vibration of the acetate group (1230 cm-1) indicates elimination of the acetate group, but it does not appear as though acetic acid is stripped out quantitatively.
Name
maleimide vinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH:3]=[CH:2]1.[C:8]([O:11][CH:12]=[CH2:13])(=[O:10])[CH3:9].C(N(CCCC)CCCC)CCC>>[C:4]1(=[O:6])[NH:5][C:1](=[O:7])[CH:2]=[CH:3]1.[C:8]([O:11][CH:12]=[CH2:13])(=[O:10])[CH3:9] |f:0.1|

Inputs

Step One
Name
maleimide vinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(N1)=O)=O.C(C)(=O)OC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the remaining blue-gray solid was extracted with hexane
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
treated with aqueous hydrochloric acid

Outcomes

Product
Name
Type
product
Smiles
C1(C=CC(N1)=O)=O
Name
Type
product
Smiles
C(C)(=O)OC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.